![molecular formula C19H22O2 B193401 Androsta-1,4-diene-3,6,17-trione CAS No. 72648-46-5](/img/structure/B193401.png)
Androsta-1,4-diene-3,6,17-trione
Overview
Description
Androsta-1,4-diene-3,6,17-trione, also known as ADT, is a compound with the molecular formula C19H22O3 . It is used in the pharmaceutical industry and is known to be an aromatase inhibitor . This compound is also a metabolite of progesterone .
Synthesis Analysis
The biotransformation of cholesterol to Androsta-1,4-diene-3,6,17-trione (ADD) has been achieved by Nocardia species . The process involves the selective cleavage of the side chain of sterols, yielding androstane steroids .Molecular Structure Analysis
The molecular structure of Androsta-1,4-diene-3,6,17-trione consists of 19 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 298.376 Da and the monoisotopic mass is 298.156891 Da .Physical And Chemical Properties Analysis
Androsta-1,4-diene-3,6,17-trione has a density of 1.2±0.1 g/cm3, a boiling point of 469.6±45.0 °C at 760 mmHg, and a flash point of 203.3±23.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .Scientific Research Applications
Hormone Pharmaceutical Precursor
Androsta-1,4-diene-3,6,17-trione is a crucial intermediate in the synthesis of hormone pharmaceuticals. It is utilized for hormonal treatments, anti-inflammatory medications, and anti-tumor therapies. This compound serves as a key derivative in the steroid degradation process by microorganisms and can be used to synthesize various high-value drugs like estrogen, progestogen, and contraceptive agents .
Bioconversion from Phytosterols
This compound can be bio-converted from phytosterols, which are plant-derived sterols similar to cholesterol. The bioconversion process is significant because it provides a method to produce Androsta-1,4-diene-3,6,17-trione as an important hormone drug intermediate. However, challenges exist in the separation and purification due to structural and physiological similarities between this compound and androstenedione (AD) .
Biotransformation Using Microorganisms
Living cells of certain microorganisms like Mycobacterium sp. have been used to produce Androsta-1,4-diene-3,6,17-trione through biotransformation processes. These processes involve the immobilization of cells on solid carriers and can lead to the production of this compound from cholesterol .
Actinomycete-mediated Biotransformation
A newly isolated actinomycete strain, G. neofelifaecis, has been reported to efficiently biotransform cholesterol into Androsta-1,4-diene-3,6,17-trione. The study identified several steroid intermediates and investigated the effects of various factors on the biotransformation process .
Fungal Transformation
Fungi of the genus Aspergillus have shown potential in transforming different steroid substances. Specifically, Aspergillus brasiliensis cells have been evaluated for their ability to biotransform Androsta-1,4-diene-3,6,17-trione .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,6,17-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h5,7,9,12-14H,3-4,6,8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPQXTJWPDQYMP-IEVKOWOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993488 | |
Record name | Androsta-1,4-diene-3,6,17-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Androsta-1,4-diene-3,6,17-trione | |
CAS RN |
72648-46-5 | |
Record name | Androsta-1,4-diene-3,6,17-trione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072648465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androsta-1,4-diene-3,6,17-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Oxo Boldione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4HGN4ER3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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